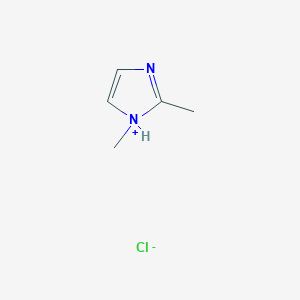

1,2-dimethyl-1H-imidazol-1-ium;chloride

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1,2-Dimethyl-1H-imidazol-1-ium;chloride is a chemical compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two methyl groups attached to the nitrogen atoms and a chloride ion as a counterion. It is known for its versatility and wide range of applications in various fields, including chemistry, biology, and industry.

作用机制

Target of Action

1,2-Dimethylimidazolium chloride primarily targets inorganic perovskites , specifically CsPbI2Br . It interacts with these inorganic perovskites to improve the efficiency of solar cells .

Mode of Action

The compound forms ionic bonds with Cs+ and Pb2+ cations on the surface and at the grain boundaries of perovskite films . This interaction effectively heals/reduces the Cs+/I− vacancies and Pb-related defects . It also serves as a bridge between the perovskite and the hole-transport-layer for effective charge extraction and transfer .

Biochemical Pathways

The compound’s interaction with inorganic perovskites leads to suppressed non-radiative recombination loss in CsPbI2Br perovskite solar cells (PSCs) . This results in an impressive power conversion efficiency .

Result of Action

The application of 1,2-Dimethylimidazolium chloride in perovskite has led to astounding performance improvement of perovskite solar cells (PSCs) . Specifically, it results in an impressive power conversion efficiency of 17.02% .

Action Environment

The compound increases the hydrophobicity of the perovskite surface to further improve the stability of the CsPbI2Br PSCs . This suggests that the compound’s action, efficacy, and stability can be influenced by environmental factors such as humidity.

准备方法

Synthetic Routes and Reaction Conditions: 1,2-Dimethyl-1H-imidazol-1-ium;chloride can be synthesized through several methods. One common approach involves the reaction of 1,2-dimethylimidazole with hydrochloric acid. The reaction typically occurs under mild conditions, resulting in the formation of the desired compound. Another method involves the reaction of 1,2-dimethylimidazole with methyl chloride in the presence of a base, such as sodium hydroxide, to yield this compound .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or distillation to obtain the final product in its pure form .

化学反应分析

Types of Reactions: 1,2-Dimethyl-1H-imidazol-1-ium;chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Acid-Base Reactions: It can react with acids and bases to form salts and other derivatives

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydroxide.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions may yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound .

科学研究应用

1,2-Dimethyl-1H-imidazol-1-ium;chloride has a wide range of scientific research applications, including:

相似化合物的比较

1,2-Dimethyl-1H-imidazol-1-ium;chloride can be compared with other similar compounds, such as:

1,3-Dimethylimidazolium chloride: Similar in structure but with different substitution patterns.

2-Chloro-1,3-dimethylimidazolinium chloride: Contains a chlorine atom at the 2-position, leading to different reactivity.

1,3-Dimethyl-1H-benzimidazolium iodide: Contains an additional benzene ring, resulting in different chemical properties.

These comparisons highlight the uniqueness of this compound in terms of its structure, reactivity, and applications.

生物活性

1,2-Dimethyl-1H-imidazol-1-ium;chloride, a member of the imidazole family, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its five-membered heterocyclic structure, which includes two methyl groups attached to the imidazole ring. This structural configuration contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound can be summarized as follows:

Target Interactions:

- Antimicrobial Activity: The compound exhibits significant antimicrobial properties against various bacterial strains. It interacts with microbial cell membranes, disrupting their integrity and leading to cell death.

- Anticancer Properties: Research indicates that this compound may inhibit cancer cell proliferation through apoptosis induction and modulation of signaling pathways involved in cell growth and survival .

Biochemical Pathways:

- The interaction of this compound with cellular components can lead to the activation of stress response pathways and the inhibition of specific enzymes critical for tumor growth .

Research Findings

Recent studies have highlighted the biological efficacy of this compound. Below are key findings from various research articles:

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study conducted by Foroumadi et al., this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) that was significantly lower than that of traditional antibiotics, suggesting its potential use in treating resistant infections .

Case Study 2: Anticancer Activity

A separate investigation into the anticancer properties of this compound showed that it could induce apoptosis in human breast cancer cells (MCF-7). The study reported that treatment with 10 µM of the compound resulted in a 50% reduction in cell viability after 48 hours, highlighting its potential as an anticancer agent .

属性

IUPAC Name |

1,2-dimethyl-1H-imidazol-1-ium;chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2.ClH/c1-5-6-3-4-7(5)2;/h3-4H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIVSXYQVNSKDFF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C[NH+]1C.[Cl-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。